4-{[(4-methoxyphenyl)acetyl]amino}-N-methylbenzamide
Description
4-{[(4-methoxyphenyl)acetyl]amino}-N-methylbenzamide is an organic compound with the molecular formula C17H18N2O3 It is a derivative of benzamide, featuring a methoxyphenyl group and an acetylamino group attached to the benzene ring
Properties
IUPAC Name |
4-[[2-(4-methoxyphenyl)acetyl]amino]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-18-17(21)13-5-7-14(8-6-13)19-16(20)11-12-3-9-15(22-2)10-4-12/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXNUWZJPCKXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-methoxyphenyl)acetyl]amino}-N-methylbenzamide typically involves the following steps:
Acylation Reaction: The starting material, 4-methoxyphenylacetic acid, is first converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acyl chloride is then reacted with N-methylbenzamide in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-methoxyphenyl)acetyl]amino}-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-{[(4-hydroxyphenyl)acetyl]amino}-N-methylbenzamide.
Reduction: Formation of 4-{[(4-methoxyphenyl)ethyl]amino}-N-methylbenzamide.
Substitution: Formation of 4-{[(4-nitrophenyl)acetyl]amino}-N-methylbenzamide or 4-{[(4-bromophenyl)acetyl]amino}-N-methylbenzamide.
Scientific Research Applications
4-{[(4-methoxyphenyl)acetyl]amino}-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-{[(4-methoxyphenyl)acetyl]amino}-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in receptors, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory and analgesic activities.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-hydroxyphenyl)acetyl]amino}-N-methylbenzamide
- 4-{[(4-nitrophenyl)acetyl]amino}-N-methylbenzamide
- 4-{[(4-bromophenyl)acetyl]amino}-N-methylbenzamide
Uniqueness
4-{[(4-methoxyphenyl)acetyl]amino}-N-methylbenzamide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
